molecular formula C16H22N4O4 B11391862 1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-3-propylurea

1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-3-propylurea

Cat. No.: B11391862
M. Wt: 334.37 g/mol
InChI Key: XMMFYNYNOKEMOH-UHFFFAOYSA-N
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Description

1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-3-propylurea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a 3,4-dimethoxyphenyl group with an oxadiazole ring and a urea moiety, making it a subject of study for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-3-propylurea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the formation of the oxadiazole ring through the reaction of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-3-propylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-3-propylurea involves its interaction with specific molecular targets. The oxadiazole ring and the urea moiety are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-3-propylurea is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in similar compounds. The presence of the oxadiazole ring, in particular, distinguishes it from other derivatives and contributes to its potential bioactivity .

Properties

Molecular Formula

C16H22N4O4

Molecular Weight

334.37 g/mol

IUPAC Name

1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-methyl-3-propylurea

InChI

InChI=1S/C16H22N4O4/c1-5-8-17-16(21)20(2)10-14-18-15(19-24-14)11-6-7-12(22-3)13(9-11)23-4/h6-7,9H,5,8,10H2,1-4H3,(H,17,21)

InChI Key

XMMFYNYNOKEMOH-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)N(C)CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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